16-Epivincamine

Overview

Description

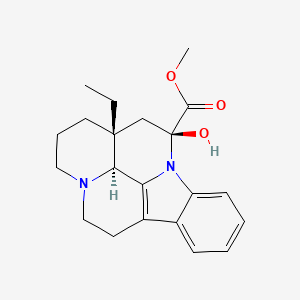

16-Epivincamine, also known as Epivincamine, is an indole alkaloid . It is a derivative of Vincamine, which is obtained from the leaves of Vinca minor L . Vincamine exhibits various biological benefits including vasodilating, blood thinning, memory enhancing, and nootropic effects .

Synthesis Analysis

The synthesis of Vincamine and its derivatives, including this compound, has been a topic of interest in the scientific community . The most common strategy towards the synthesis of these compounds involves the cyclization between the indole C2 position and an iminium salt, to generate the C ring . This process is often referred to as Bischler-Napieralski or Pictet-Spengler cyclization .Molecular Structure Analysis

Vincamine and other Vinca alkaloids, including this compound, share a common fused pentacyclic scaffold, containing an indole framework . The majority of the studies dealing with the total synthesis of these compounds involved the formation of the ABCD tetracyclic system, starting from a differently substituted indole, while the E ring is often introduced at the end of the synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These steps include Bischler-Napieralski or Pictet-Spengler cyclisation, pericyclic cyclisation, rearrangements/annulation reactions, and Michael-like alkylation .Scientific Research Applications

1. Indole Alkaloid Characteristics and Cytotoxic Activities

A study by Zhang et al. (2007) discovered six new indole alkaloids, including 14,15-didehydro-10,11-dimethoxy-16-epivincamine, from three species of the Ervatamia genus. These alkaloids were assessed for their in vitro cytotoxic activities against tumor cell lines like P-388 murine leukemia and A-549 human lung carcinoma. Notably, dimeric indole alkaloids showed cytotoxic activities (Zhang et al., 2007).

2. Synthesis and Molecular Structure

England and Padwa (2007) reported a synthesis process for (+/-)-3H-epivincamine. This process included a Rh(II)-catalyzed intramolecular [3+2]-cycloaddition and a base-induced keto-amide ring contraction, showcasing the intricate chemistry involved in synthesizing 16-epivincamine derivatives (England & Padwa, 2007).

3. Biomimetic Conversion and Structural Analysis

A 2009 study by Lim et al. involved isolating seco-tabersonine alkaloids from the leaf extract of Tabernaemontana corymbosa. This research included the biomimetic conversion of jerantinines to their respective vincamine and this compound derivatives, contributing to our understanding of the structural diversity of these compounds (Lim et al., 2009).

4. Comprehensive Synthesis of Vinca and Tacaman Alkaloids

The total synthesis of several members of the vinca and tacaman classes of indole alkaloids, including (+/-)-3H-epivincamine, was achieved by England and Padwa (2008). This research highlights the synthesis techniques and the broader implications for the production of these complex alkaloids (England & Padwa, 2008).

5. Analytical Methodology for Epivincamine

A method for determining epivincamine in vincamine using HPLC-electrochemical detection was developed by Shao Hong (2009). This research provides an analytical framework for accurately quantifying this compound in vincamine, a significant step in quality control and pharmacological research (Shao Hong, 2009).

6. Drug Discovery and Pharmacological Perspectives

Drews (2000) discussed the role of chemistry and pharmacology in drug discovery, including the development of new compounds like this compound. This broader perspective helps in understanding the significance of such alkaloids in the larger context of medicinal chemistry and drug development (Drews, 2000).

Mechanism of Action

Target of Action

16-Epivincamine is a derivative of vincamine , an indole alkaloid obtained from the leaves of Vinca minor L . Vincamine exhibits various biological benefits including vasodilating, blood thinning, memory enhancing, and nootropic effects . These properties make vincamine of particular interest for the treatment of severe neurodegenerative conditions, such as Parkinson’s and Alzheimer diseases

Mode of Action

Vincamine, from which this compound is derived, is known to induce relaxation of vascular and visceral musculature responses to angiotensin ii . Its mechanism of action probably lies in its capacity to modify the flow of calcium across the cell membrane

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion from the body

Result of Action

Given its relationship to vincamine, it is likely that this compound may have similar effects, including vasodilation, blood thinning, memory enhancement, and neuroprotection

Action Environment

Environmental factors can include physical, chemical, biological, and work-related factors that affect a person’s health

Properties

IUPAC Name |

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPRRQLKFXBCSJ-NRSPTQNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

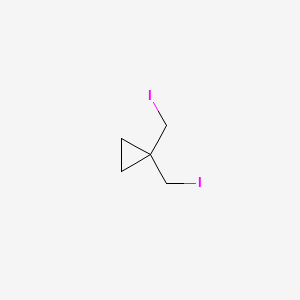

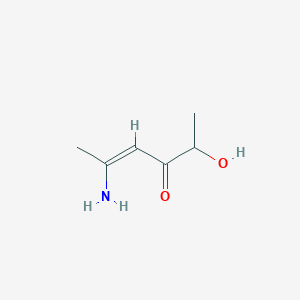

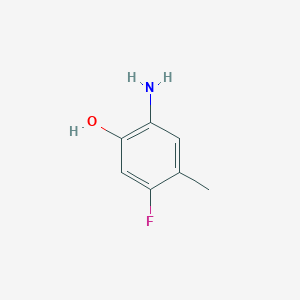

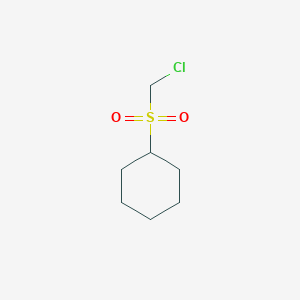

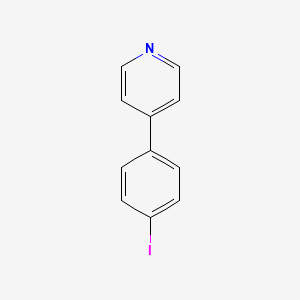

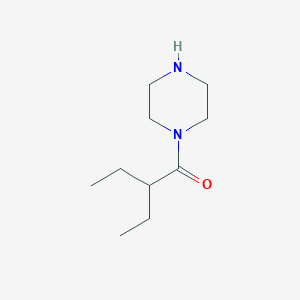

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)